molecular formula C18H19N3O2S3 B11491041 1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11491041
M. Wt: 405.6 g/mol
InChI Key: QVTSTIRYBAHTGT-UHFFFAOYSA-N
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Description

1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a compound characterized by its intricate molecular structure, combining elements from the thiadiazole and quinoline families. Its unique composition offers various applications across multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step involves the construction of the thiadiazole ring, often starting from readily available reagents like thiourea and appropriate halides under controlled conditions. The thiadiazole intermediate is then reacted with a propylthiol reagent to introduce the propylsulfanyl group. Following this, the octahydroquinoline moiety is synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones under acidic or basic conditions, leading to the formation of the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves fine-tuning the reaction parameters, such as temperature, solvent choice, and reaction time. Catalysts may be employed to accelerate specific steps, and purification techniques like crystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

  • Oxidation: : Often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to sulfoxides or sulfones.

  • Reduction: : Typically using reducing agents such as lithium aluminum hydride or sodium borohydride, affecting the thiadiazole and thiophene rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored depending on the desired product, often involving specific temperature and pH controls.

Major Products Formed

The major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a starting material for synthesizing more complex molecules due to its versatile functional groups.

Biology

Medicine

Medically, the compound might be explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for diseases involving specific molecular targets.

Industry

In industrial applications, its derivatives could be used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, such as enzymes or receptors, depending on its derivatives and modifications. Its mechanism may involve binding to active sites, modulating biological pathways, or altering cellular processes through chemical interactions.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE offers unique structural features that enhance its chemical reactivity and potential biological activity.

Similar Compounds

Similar compounds include:

  • 1,3,4-thiadiazole derivatives

  • Octahydroquinoline derivatives

  • Thiophene-based compounds

These compounds share structural motifs but differ in their functional groups and specific properties, leading to distinct applications and effects.

Properties

Molecular Formula

C18H19N3O2S3

Molecular Weight

405.6 g/mol

IUPAC Name

1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C18H19N3O2S3/c1-2-7-25-18-20-19-17(26-18)21-13-4-3-5-14(22)16(13)12(9-15(21)23)11-6-8-24-10-11/h6,8,10,12H,2-5,7,9H2,1H3

InChI Key

QVTSTIRYBAHTGT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3

Origin of Product

United States

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